
2-Ethoxy-3,5-difluorobenzaldehyde
Overview
Description
2-Ethoxy-3,5-difluorobenzaldehyde: is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is characterized by the presence of an ethoxy group and two fluorine atoms attached to a benzaldehyde core. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-ethoxybenzaldehyde with fluorinating agents under controlled conditions to introduce the fluorine atoms at the 3 and 5 positions .
Industrial Production Methods: Industrial production of 2-Ethoxy-3,5-difluorobenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through distillation or recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Ethoxy-3,5-difluorobenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorine groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products:
Oxidation: Formation of 2-ethoxy-3,5-difluorobenzoic acid.
Reduction: Formation of 2-ethoxy-3,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
2-Ethoxy-3,5-difluorobenzaldehyde features an ethoxy group and two fluorine atoms positioned on a benzaldehyde ring. Its molecular formula is C₉H₈F₂O, and it possesses distinct chemical characteristics that make it suitable for various applications. The presence of fluorine atoms enhances its biological activity and stability, while the ethoxy group contributes to its solubility and reactivity.
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. For example, it has shown a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound enhances caspase-3 activity, a key marker of programmed cell death, with IC50 values ranging from 5 to 15 µM depending on the specific cancer cell line tested .
Biological Studies
The compound's structural similarity to naturally occurring metabolites allows it to be utilized in studies exploring enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical processes.
- Mechanism of Action : The ethoxy and difluoro groups influence the binding affinity of the compound to various molecular targets, potentially modulating several biochemical pathways. This property is critical in designing inhibitors for specific enzymes involved in disease processes .
Industrial Applications
In addition to its applications in medicinal chemistry, this compound is also used in the production of specialty chemicals and materials with unique properties. Its ability to participate in nucleophilic substitution reactions allows for further functionalization, making it versatile for industrial applications .
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial potency of this compound against common pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | Results pending |
This study highlights the compound's potential as a therapeutic agent against bacterial infections .
Cytotoxicity Assessment
In another series of experiments involving various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
MDA-MB-231 | 5 - 15 | Induced apoptosis; increased caspase-3 activity |
These findings suggest that this compound could be developed into an anticancer agent due to its cytotoxic effects .
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,5-difluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to the presence of the reactive aldehyde group and the electron-withdrawing fluorine atoms. These functional groups influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
2-Ethoxybenzaldehyde: Lacks the fluorine atoms, resulting in different reactivity and properties.
3,5-Difluorobenzaldehyde: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Methoxy-3,5-difluorobenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior.
Uniqueness: 2-Ethoxy-3,5-difluorobenzaldehyde is unique due to the combination of the ethoxy group and two fluorine atoms, which impart distinct electronic and steric effects. These features make it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Biological Activity
2-Ethoxy-3,5-difluorobenzaldehyde (C₉H₈F₂O₂) is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. The unique properties imparted by the fluorine atoms in its structure enhance its biological activity, making it a subject of interest for researchers exploring novel therapeutic agents.
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 186.16 g/mol
- Structure : The compound features a benzaldehyde moiety with two fluorine atoms positioned at the 3 and 5 positions and an ethoxy group at the 2 position.
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential as an inhibitor of certain enzymes and its interactions with biological pathways. Research indicates that compounds with similar structures can modulate enzyme activities, particularly those involved in neurodegenerative diseases and metabolic disorders.
Enzyme Inhibition
-
BACE Inhibition : Recent studies have indicated that derivatives of difluorobenzaldehyde can inhibit Beta-Site APP Cleaving Enzyme (BACE-1), which is crucial in the pathogenesis of Alzheimer's disease. BACE-1 cleaves amyloid precursor protein (APP) to produce amyloid-beta peptides, leading to plaque formation in the brain .
- IC50 Values : Specific studies have shown varying IC50 values for related compounds, suggesting that structural modifications can significantly impact inhibitory potency.
- Mechanism : The inhibition mechanism is believed to involve binding to the active site of BACE-1, preventing substrate cleavage.
- Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Preliminary tests on similar benzaldehyde derivatives have shown promising results against various bacterial strains, indicating potential applications in developing new antibiotics .
Case Studies
-
Neuroprotective Effects :
Compound Cell Line IC50 (µM) Effect This compound SH-SY5Y 15 Neuroprotection Control SH-SY5Y - Baseline - Metabolic Pathway Modulation :
Properties
IUPAC Name |
2-ethoxy-3,5-difluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGAAZRZCQTFPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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